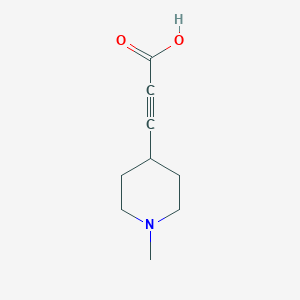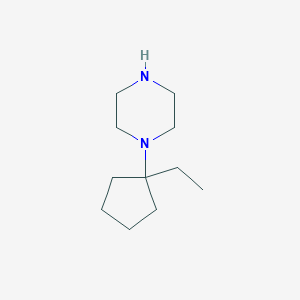![molecular formula C11H18O B13203338 2-Methyl-6-oxaspiro[4.6]undec-8-ene](/img/structure/B13203338.png)
2-Methyl-6-oxaspiro[4.6]undec-8-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-oxaspiro[4.6]undec-8-ene is a chemical compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-oxaspiro[4.6]undec-8-ene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of 2,2-bis(acetylthiomethyl)-1,3-propandiol and m- or p-nitrobenzaldehyde in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. The reaction is carried out in toluene under reflux conditions for about 12 hours . After the reaction, the mixture is cooled to room temperature and neutralized with sodium acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-oxaspiro[4.6]undec-8-ene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include and .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2-Methyl-6-oxaspiro[4.6]undec-8-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-oxaspiro[4.6]undec-8-ene involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through the modulation of enzyme activity and receptor binding . The exact pathways and targets are still under investigation, but preliminary research suggests involvement in oxidative stress and cell signaling pathways .
Comparación Con Compuestos Similares
2-Methyl-6-oxaspiro[4.6]undec-8-ene can be compared with other spiro compounds, such as:
1-Oxaspiro[4.6]undec-8-ene: Similar structure but lacks the methyl group at the 2-position.
3-Methyl-2-oxaspiro[4.5]decan-1-one: Different ring size and functional groups.
5,6-Epoxy-4,7-methano-1-oxaspiro[2.5]octane: Contains an epoxide group and a different ring structure
The uniqueness of 2-Methyl-6-oxaspiro[4
Propiedades
Fórmula molecular |
C11H18O |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
3-methyl-6-oxaspiro[4.6]undec-8-ene |
InChI |
InChI=1S/C11H18O/c1-10-5-7-11(9-10)6-3-2-4-8-12-11/h2,4,10H,3,5-9H2,1H3 |
Clave InChI |
HNZKTHVHRSWLOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(C1)CCC=CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



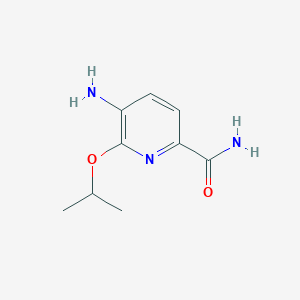
![Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13203271.png)
![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13203277.png)
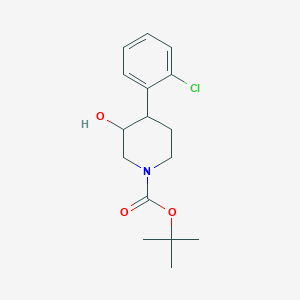
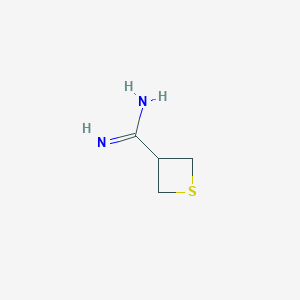
![N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B13203302.png)


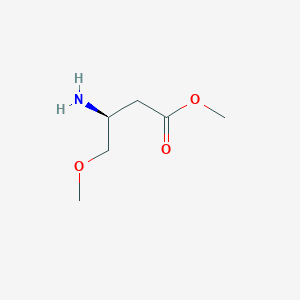
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13203316.png)
